Benzophenone, azine with cinnamaldehyde
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Overview
Description
Benzophenone, azine with cinnamaldehyde is an organic compound with the molecular formula C22H18N2. This compound is a member of the azine family, which are characterized by the presence of a C=N-N=C functional group. Azines are known for their diverse chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzophenone, azine with cinnamaldehyde typically involves the condensation reaction between benzophenone and cinnamaldehyde in the presence of hydrazine. The reaction is carried out under reflux conditions, often in an ethanol solvent, to facilitate the formation of the azine linkage .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzophenone, azine with cinnamaldehyde undergoes various chemical reactions, including:
Substitution: The azine linkage allows for substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Oxidized azine derivatives.
Reduction: Reduced azine derivatives.
Substitution: Substituted azine compounds.
Scientific Research Applications
Benzophenone, azine with cinnamaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzophenone, azine with cinnamaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial growth by damaging cell membranes, inhibiting ATPase activity, and disrupting energy metabolism . Additionally, its unique azine structure allows it to interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Benzophenone azine
- Cinnamaldehyde azine
- Benzaldehyde, azine with benzophenone
- Cinnamaldehyde methylphenylhydrazone
Comparison: Benzophenone, azine with cinnamaldehyde is unique due to the combination of benzophenone and cinnamaldehyde moieties, which imparts distinct chemical and biological properties. Compared to other azines, this compound exhibits enhanced stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
17537-06-3 |
---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(E,E)-N-(benzhydrylideneamino)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C22H18N2/c1-4-11-19(12-5-1)13-10-18-23-24-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-18H/b13-10+,23-18+ |
InChI Key |
PBBXNORKHFDZPJ-QSUZBBGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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